molecular formula C12H6F4OS B8253333 Bis(3,5-difluorophenyl)sulfoxide

Bis(3,5-difluorophenyl)sulfoxide

Cat. No.: B8253333
M. Wt: 274.24 g/mol
InChI Key: VTZWUMHFBYQZRF-UHFFFAOYSA-N
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Description

Bis(3,5-difluorophenyl)sulfoxide: is an organosulfur compound with the molecular formula C₁₂H₆F₄OS and a molecular weight of 274.23 g/mol . This compound is characterized by the presence of two 3,5-difluorophenyl groups attached to a sulfoxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action of bis(3,5-difluorophenyl)sulfoxide involves its interaction with various molecular targets, including enzymes and receptors. The sulfoxide functional group can participate in redox reactions, influencing cellular pathways and biochemical processes . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the presence of fluorine atoms in the meta position, which significantly influences its chemical reactivity and stability.

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfinyl-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4OS/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZWUMHFBYQZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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